molecular formula C8H7FN4 B046956 2,4-Diamino-5-fluoroquinazoline CAS No. 119584-70-2

2,4-Diamino-5-fluoroquinazoline

Cat. No. B046956
M. Wt: 178.17 g/mol
InChI Key: ZFIDHZVBIBPRBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The direct synthesis of 2,4-diaminoquinazolines, including 2,4-diamino-5-fluoroquinazoline, has been achieved by reacting 2,6-difluorobenzonitrile with guanidine carbonate, yielding the desired product in excellent yield. This method demonstrates the generality of the reaction across various 2-fluorobenzonitriles, showcasing its versatility for introducing diverse substituents into the benzenoid ring of quinazolines (Hynes et al., 1988).

Molecular Structure Analysis

While specific papers detailing the molecular structure analysis of 2,4-diamino-5-fluoroquinazoline were not identified, such analyses typically involve spectroscopic methods like NMR and X-ray crystallography, which are standard for elucidating the structures of heterocyclic compounds.

Chemical Reactions and Properties

The chemical reactivity of 2,4-diamino-5-fluoroquinazoline includes its participation in further synthetic transformations. For instance, halogenated 2,4-diaminoquinazolines have been synthesized, demonstrating the compound's versatility in undergoing various chemical modifications (Tomažič & Hynes, 1992).

Physical Properties Analysis

The physical properties of such compounds, although not directly reported in the literature search, generally include melting points, solubility in various solvents, and stability under different conditions. These properties are crucial for determining the compound's suitability for further applications, especially in drug development.

Chemical Properties Analysis

Chemical properties include the compound's basicity, reactivity towards electrophiles and nucleophiles, and its behavior under acidic or basic conditions. For example, the synthesis and evaluation of 2,4-diaminoquinazoline series as anti-tubercular agents provide insights into the compound's bioactivity, hinting at its chemical properties influencing biological interactions (Odingo et al., 2014).

Scientific Research Applications

  • Inhibitors of Toxoplasma Gondii Dihydrofolate Reductase and Tumor Cell Growth

    2,4-Diamino-6-substituted quinazolines, including 2,4-Diamino-5-fluoroquinazoline, have shown promise as potent inhibitors of Toxoplasma gondii dihydrofolate reductase. They also inhibit tumor cell growth in culture, indicating potential as antitumor agents (Gangjee et al., 1998).

  • Selective Inhibitors of Dihydrofolate Reductase from Pneumocystis Carinii

    Derivatives such as 6-substituted 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines have been identified as potent and selective inhibitors of dihydrofolate reductase from Pneumocystis carinii, suggesting applications in treating infections caused by this organism (Gangjee et al., 1995).

  • Anti-tubercular Agents

    The 2,4-diaminoquinazoline series demonstrates good in vivo exposure and bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis, making them potential candidates for tuberculosis drug discovery (Odingo et al., 2014).

  • Dual Toll-like Receptor (TLR) 7/8 Modulators

    Novel 2,4-diaminoquinazolines have been developed as dual TLR7/8 agonists for treating hepatitis B virus, offering reduced off-target activity and potential for clinical development (Embrechts et al., 2018).

  • Anticancer and Antibacterial Activities

    Synthesized 2,4-diamino-5-methyl-6-(N-methyl-substituted benzyl) aminoquinazolines have shown promising anticancer and antibacterial activities, particularly against L1210 Leukemia cells (Meng et al., 1991).

  • Traceless Solid-Phase Synthesis

    The traceless solid-phase synthesis of 2,4-diaminoquinazolines, including methods for producing compounds like prazosin, has been developed, offering good yields and purity (Wilson, 2001).

  • Inhibitors of Candida Albicans Dihydrofolate Reductase

    5-(4-substituted benzyl)-2,4-diaminoquinazolines serve as selective inhibitors of Candida albicans dihydrofolate reductase, with a novel synthetic route being proposed for these compounds (Jagdmann et al., 1995).

Safety And Hazards

2,4-Diamino-5-fluoroquinazoline is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIDHZVBIBPRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90152502
Record name 2,4-Quinazolinediamine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-5-fluoroquinazoline

CAS RN

119584-70-2
Record name 2,4-Quinazolinediamine, 5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90152502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119584-70-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
In a search for new methods for preparing 2,4‐diaminoquinazolines having a diversity of substituents in the benzenoid ring, it was found that the reaction of 2,6‐difluorobenzonitrile with …
Number of citations: 41 onlinelibrary.wiley.com
A Tomažič, JB Hynes - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Three new 2,4‐diaminoquinazolines, the 5,6‐difluoro, 6,7‐difluoro and 7,8‐difluoro isomers were prepared by the reaction of the requisite trifluorobenzonitrile and guanidine carbonate. …
Number of citations: 4 onlinelibrary.wiley.com
JB Hynes, A Tomažič, A Kumar, V Kumar… - Journal of …, 1991 - Wiley Online Library
A series of thirty eight 2,4‐diaminoquinazolines having diverse substitution patterns on the aromatic ring was evaluated for inhibitory activity against dihydrofolate reductase (DHFR) …
Number of citations: 26 onlinelibrary.wiley.com
A Tomažič, JB Hynes, GR Gale… - Journal of heterocyclic …, 1990 - Wiley Online Library
The new folate antagonist, 5‐fluoro‐5,8‐dideazaisoaminopterin was synthesized in four steps beginning with 2,4‐diamino‐5‐fluoroquinazoline. It was found to be a potent inhibitor of …
Number of citations: 8 onlinelibrary.wiley.com
OS Fetzer - 1991 - search.proquest.com
The synthesis of eight new 5-fluoro-or 5-chloro analogues of 5, 8-dideazaisofolic acid and N $\sp\alpha $-(5, 8-dideazaisopteroyl-L-ornithine is reported. In addition, the previously …
Number of citations: 0 search.proquest.com
JB Hynes, A Tomažič, CA Parrish… - Journal of heterocyclic …, 1991 - Wiley Online Library
Recently, we reported that appropriately substituted 2‐fluorobenzonitriles undergo cyclization with guanidine carbonate to afford 2,4‐diaminoquinazolines usually in good to excellent …
Number of citations: 23 onlinelibrary.wiley.com
SP Philbin - 2001 - bura.brunel.ac.uk
The novel candidate high energy insensitive explosive; 2,5-diamino-3,6-dinitropyrazine (ANPZ-i) has been prepared in acceptable overall yield. ANPZ-i was synthesised by the nitration …
Number of citations: 1 bura.brunel.ac.uk
JB Hynes, SK Singh, O Fetzer… - Journal of medicinal …, 1992 - ACS Publications
The structurally related derivative JV “-(5, 8-dideazapteroyl)-L-ornithine was reported to have K\values in the 0.15 µ range toward human FPGS from CCRF-CEM and K562 leukemia …
Number of citations: 22 pubs.acs.org

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